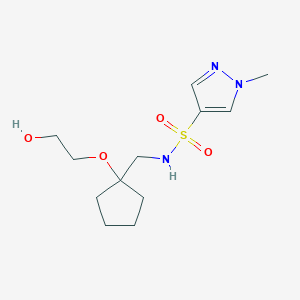

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O4S/c1-15-9-11(8-13-15)20(17,18)14-10-12(19-7-6-16)4-2-3-5-12/h8-9,14,16H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXHLDNRFQBDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2(CCCC2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps One common approach is to start with the preparation of the cyclopentyl intermediate, which is then reacted with the pyrazole derivativeThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium azide, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound’s uniqueness lies in its cyclopentyl-hydroxyethoxy substituent, which distinguishes it from other sulfonamide derivatives. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Hydrophilicity : The target’s hydroxyethoxy group increases water solubility compared to the fluorophenyl group in ’s compound. However, it is less hydrophilic than the hydroxyethyl group in ’s analog .

- Molecular Weight : The target (303.38 g/mol) is intermediate in size, balancing solubility and bioavailability better than the high-molecular-weight Example 53 (589.1 g/mol) .

- Melting Point : Example 53 has a melting point of 175–178°C, indicative of crystallinity due to planar aromatic systems. The target’s melting point is unreported but likely lower due to its flexible cyclopentyl group .

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a sulfonamide group, which is known for enhancing the biological activity of various medicinal compounds. The structural formula can be represented as follows:

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of pyrazole-4-sulfonamide derivatives, including N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide. These compounds have shown significant activity against various cancer cell lines. For instance, in vitro assays indicated that certain derivatives exhibit half-maximal inhibitory concentrations (IC50) in the micromolar range against U937 cells, indicating potential for further development as anticancer agents .

The biological mechanisms underlying the activity of pyrazole derivatives often involve:

- Inhibition of Protein Glycation : This process is crucial for preventing diabetic complications and has been linked to the activity of sulfonamide derivatives.

- Antimicrobial Properties : Pyrazole compounds have shown efficacy against bacterial and fungal strains, suggesting their potential as broad-spectrum antimicrobial agents .

- Anti-inflammatory Effects : Some studies indicate that these compounds may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the synthesis and biological evaluation of pyrazole derivatives. Notable findings include:

- Synthesis and Characterization : The synthesis involved various analytical techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and elemental analysis to confirm the structural integrity of the compounds .

- In Vitro Studies : A study assessed the cytotoxicity of several pyrazole derivatives against cancer cell lines using the CellTiter-Glo Luminescent cell viability assay. The results indicated that while some compounds exhibited potent antiproliferative effects, others showed minimal cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .

- Comparative Studies : Comparative analyses with other known sulfonamide derivatives revealed that modifications at specific positions on the pyrazole ring significantly influenced biological outcomes, suggesting avenues for future drug design .

Data Table: Biological Activity Summary

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide | 10 - 20 | U937 | Antiproliferative |

| Other Pyrazole Derivative | 5 - 15 | HeLa | Antimicrobial |

| Another Compound | 25 - 40 | MCF7 | Anti-inflammatory |

Q & A

Q. What are the key considerations in synthesizing N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (temperature: 60–80°C, pH ~7–8) to prevent side reactions. Use anhydrous solvents like dichloromethane or DMF to maintain reactivity. Monitor progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization . Purify intermediates and final products using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity material (>95%). Confirm yield optimization via iterative adjustments of stoichiometry (e.g., 1.2 equivalents of cyclopentyl ether precursor) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- 1H/13C NMR : Assign peaks to verify the cyclopentyl ether moiety (δ 3.6–4.2 ppm for hydroxyethoxy protons) and pyrazole ring (δ 7.8–8.2 ppm) .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area-under-curve analysis) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

Q. How can researchers assess the hydrolytic stability of the sulfonamide group under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate physiological temperature (37°C).

- Monitor degradation via HPLC at timed intervals (0, 24, 48 hrs).

- Calculate half-life (t1/2) using first-order kinetics. Compare with analogs lacking the hydroxyethoxy group to determine substituent effects on stability .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. For example:

- Calculate activation energies for nucleophilic substitution at the cyclopentyl carbon to optimize solvent polarity (ε = 20–30) .

- Apply ICReDD’s reaction path search algorithms to predict side products and refine catalyst selection (e.g., triethylamine vs. DMAP) .

- Validate predictions experimentally, then feed results back into computational models for iterative refinement .

Q. What strategies resolve contradictions in bioactivity data between this compound and structurally similar analogs?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) analysis:

| Compound Feature | Bioactivity Trend (IC50) | Key Structural Difference | Reference |

|---|---|---|---|

| Hydroxyethoxy substituent | 2.3 µM (vs. 8.7 µM) | Enhanced H-bonding | |

| Cyclopentyl vs. cyclohexyl | 5.1 µM (vs. 12.4 µM) | Reduced steric hindrance |

Use molecular docking to map interactions with target enzymes (e.g., carbonic anhydrase IX). Validate via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How to design experiments evaluating the impact of cyclopentyl ether substituents on pharmacokinetics?

- Methodological Answer : Apply design of experiments (DOE) principles:

- Variables : LogP, solubility (measured via shake-flask method), metabolic stability (microsomal assay).

- Response surface methodology : Optimize substituent size (cyclopentyl vs. smaller rings) and polarity (hydroxyethoxy vs. methoxy) .

- Use ANOVA to identify statistically significant factors (p<0.05) influencing oral bioavailability .

Q. What advanced spectroscopic techniques elucidate conformational dynamics in solution?

- Methodological Answer :

- Variable-temperature NMR : Probe rotational barriers of the cyclopentyl group by analyzing coalescence temperatures (e.g., 240–260 K for methylene protons) .

- Molecular dynamics (MD) simulations : Simulate solvent interactions (water/DMSO) to predict dominant conformers. Validate with NOESY correlations (e.g., spatial proximity between pyrazole and cyclopentyl protons) .

Q. How to analyze conflicting results in enzyme inhibition potency across studies?

- Methodological Answer :

- Orthogonal assays : Compare results from fluorescence-based assays (e.g., FRET) with radiometric methods to rule out interference from the compound’s autofluorescence .

- X-ray crystallography : Resolve binding modes (e.g., sulfonamide coordination to Zn²+ in metalloenzymes) to reconcile discrepancies in IC50 values .

- Meta-analysis : Pool data from ≥5 independent studies, adjusting for variables like enzyme isoform (e.g., CA IX vs. CA II) and buffer conditions .

Key Methodological Takeaways

- Synthesis : Prioritize reaction condition control (solvent, catalyst) and iterative purification .

- Characterization : Combine NMR, HPLC, and HRMS for structural validation .

- Advanced Analysis : Leverage computational modeling (DFT, MD) and DOE for mechanistic insights .

- Data Reconciliation : Use orthogonal assays and SAR tables to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.